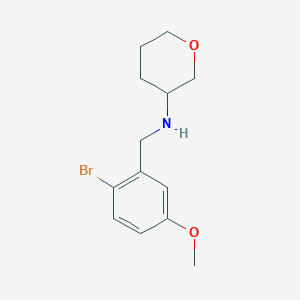![molecular formula C10H17NO B14914430 (1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[321]octan-3-one is a bicyclic organic compound that belongs to the class of azabicyclo compounds It is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a cyclohexene derivative as a starting material, which undergoes a series of reactions including bromination and cyclization to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes the use of specific solvents and catalysts to facilitate the reactions. For example, the use of dichloromethane as a solvent and calcium oxide as a base has been reported in the literature .
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic amines.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and various substituted bicyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form interactions with various biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(1S,5S)-5,8,8-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
8-Azabicyclo[3.2.1]octane: This compound shares the azabicyclo framework but differs in the substitution pattern and functional groups.
Uniqueness
(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one is unique due to its specific substitution pattern and the presence of a nitrogen atom within the bicyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(1S,5S)-1,8,8-trimethyl-2-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)11-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,12)/t7-,10-/m0/s1 |
InChI Key |
RLZHPSSARXFRJU-XVKPBYJWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)CC(=O)N2 |
Canonical SMILES |
CC1(C2CCC1(NC(=O)C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



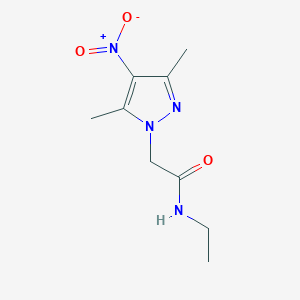
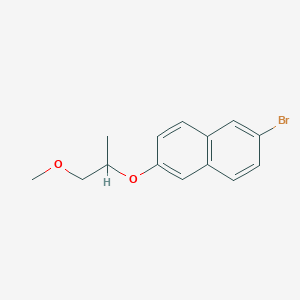
![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)
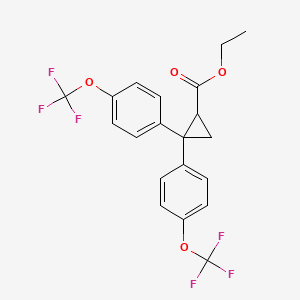


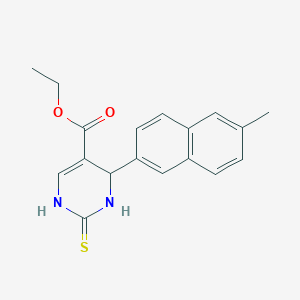
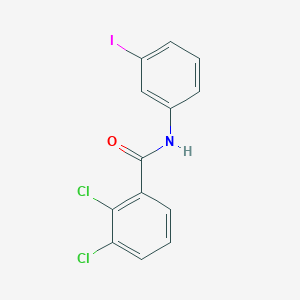
![2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane](/img/structure/B14914415.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)

